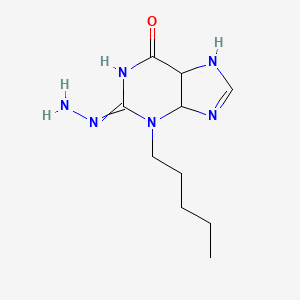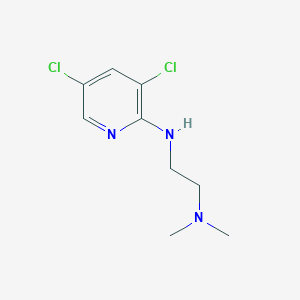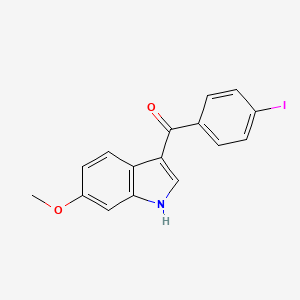
(4-iodophenyl)-(6-methoxy-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodophenyl)(6-methoxy-1H-indol-3-yl)methanone: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodophenyl)(6-methoxy-1H-indol-3-yl)methanone typically involves the following steps:
Iodination: : The starting material, 4-iodobenzaldehyde, undergoes iodination to introduce the iodine atom at the para position.
Condensation: : The iodinated benzaldehyde is then condensed with 6-methoxyindole in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
(4-Iodophenyl)(6-methoxy-1H-indol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: : The iodine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Alkylated or arylated derivatives
Scientific Research Applications
(4-Iodophenyl)(6-methoxy-1H-indol-3-yl)methanone: has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-iodophenyl)(6-methoxy-1H-indol-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
(4-Iodophenyl)(6-methoxy-1H-indol-3-yl)methanone: is similar to other indole derivatives, such as (4-bromophenyl)(6-methoxy-1H-indol-3-yl)methanone and (4-chlorophenyl)(6-methoxy-1H-indol-3-yl)methanone . its unique iodine atom imparts distinct chemical and biological properties, making it a valuable compound for research and applications.
List of Similar Compounds
(4-bromophenyl)(6-methoxy-1H-indol-3-yl)methanone
(4-chlorophenyl)(6-methoxy-1H-indol-3-yl)methanone
(4-fluorophenyl)(6-methoxy-1H-indol-3-yl)methanone
Properties
Molecular Formula |
C16H12INO2 |
|---|---|
Molecular Weight |
377.18 g/mol |
IUPAC Name |
(4-iodophenyl)-(6-methoxy-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C16H12INO2/c1-20-12-6-7-13-14(9-18-15(13)8-12)16(19)10-2-4-11(17)5-3-10/h2-9,18H,1H3 |
InChI Key |
OMYFFBOJGUUUAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


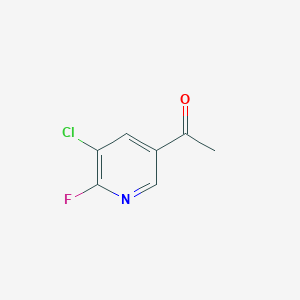

![Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)

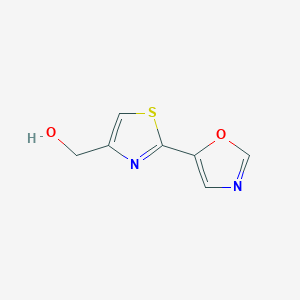
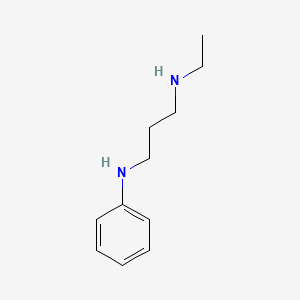

![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
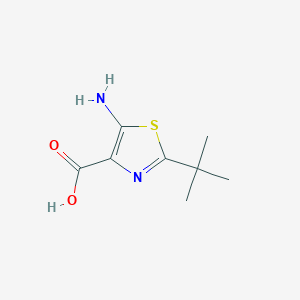
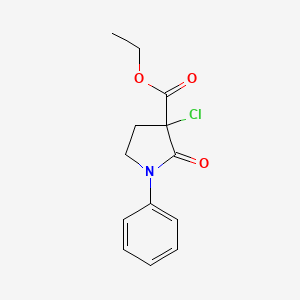
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)

